molecular formula C28H23NO4 B11503088 2-Methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl 4-methylbenzoate

2-Methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl 4-methylbenzoate

Cat. No.: B11503088
M. Wt: 437.5 g/mol
InChI Key: XZJZTKOQMVTUAU-UHFFFAOYSA-N
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Description

2-Methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl 4-methylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline moiety fused with a benzoate ester, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl 4-methylbenzoate typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxyphenyl derivatives with 3-oxo-1,2,3,4-tetrahydrobenzo[f]quinoline intermediates, followed by esterification with 4-methylbenzoic acid. The reaction conditions often require the use of catalysts such as triethylamine and solvents like diphenyl ether .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the quinoline moiety to its corresponding dihydro or tetrahydro forms.

    Substitution: This reaction can replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives .

Scientific Research Applications

2-Methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl 4-methylbenzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its potential biological activities make it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The quinoline moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl 4-methylbenzoate apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. Its methoxy and methylbenzoate groups contribute to its solubility and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C28H23NO4

Molecular Weight

437.5 g/mol

IUPAC Name

[2-methoxy-4-(3-oxo-2,4-dihydro-1H-benzo[f]quinolin-1-yl)phenyl] 4-methylbenzoate

InChI

InChI=1S/C28H23NO4/c1-17-7-9-19(10-8-17)28(31)33-24-14-12-20(15-25(24)32-2)22-16-26(30)29-23-13-11-18-5-3-4-6-21(18)27(22)23/h3-15,22H,16H2,1-2H3,(H,29,30)

InChI Key

XZJZTKOQMVTUAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C3CC(=O)NC4=C3C5=CC=CC=C5C=C4)OC

Origin of Product

United States

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